Dehydroabietylamine-d4 Hydrochloride

Chemical purity Procurement specification Quantitative bioanalysis

Dehydroabietylamine-d4 Hydrochloride (CAS 1217852-11-3, molecular formula C₂₀H₂₈D₄ClN, MW 325.95) is the tetra-deuterated hydrochloride salt of the diterpene amine dehydroabietylamine (also known as leelamine). As a stable isotope-labeled (SIL) analog, it serves as an internal standard for quantitative LC-MS/MS bioanalysis of dehydroabietylamine in complex matrices.

Molecular Formula C20H32ClN
Molecular Weight 326.0 g/mol
Cat. No. B12431599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroabietylamine-d4 Hydrochloride
Molecular FormulaC20H32ClN
Molecular Weight326.0 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
InChIInChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1/i7D2,9D2;
InChIKeyCVPQLGCAWUAYPF-VRSFQZGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroabietylamine-d4 Hydrochloride: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Dehydroabietylamine-d4 Hydrochloride (CAS 1217852-11-3, molecular formula C₂₀H₂₈D₄ClN, MW 325.95) is the tetra-deuterated hydrochloride salt of the diterpene amine dehydroabietylamine (also known as leelamine). As a stable isotope-labeled (SIL) analog, it serves as an internal standard for quantitative LC-MS/MS bioanalysis of dehydroabietylamine in complex matrices . The parent compound, a tricyclic diterpenoid derived from pine resin acids, exhibits weak cannabinoid receptor affinity (CB1/CB2) and inhibits pyruvate dehydrogenase kinase (PDK; IC₅₀ ≈ 9.5 µM) . The d4-hydrochloride form is supplied as a crystalline solid with a certified purity of ≥95%+ and is intended exclusively for research use [1].

Why Unlabeled Dehydroabietylamine or 13C-Labeled Analogs Cannot Replace the d4 Isotopologue


Direct substitution of Dehydroabietylamine-d4 Hydrochloride with unlabeled dehydroabietylamine hydrochloride or 13C/15N-labeled analogs in quantitative LC-MS/MS workflows introduces systematic quantification bias. Unlabeled material cannot serve as an internal standard because it co-isobars with the endogenous analyte, precluding mass spectrometric discrimination. 13C/15N-labeled isotopologues, while mass-resolved, may exhibit differential chromatographic retention relative to the deuterated analog; deuterium labeling at four aliphatic positions generates a +4 Da mass shift that is typically sufficient for baseline separation in Q1 without incurring the deuterium isotope effect on reversed-phase retention that can compromise matrix effect compensation when fewer than three deuteriums are employed [1]. Furthermore, technical-grade dehydroabietylamine free base is supplied at only ~55–60% purity (GC), compared to the ≥95% purity specification of the d4-hydrochloride, making the unlabeled material unsuitable as a calibrant without extensive purification .

Quantitative Differentiation Evidence: Dehydroabietylamine-d4 Hydrochloride vs. Unlabeled and Alternative Isotopologue Comparators


Chemical Purity: Deuterated Hydrochloride (≥95%) vs. Technical-Grade Free Base (~55–60%)

Dehydroabietylamine-d4 Hydrochloride is supplied with a certified minimum purity of 95%+ (product specification, Bio-Delta), providing a well-defined single chemical entity for use as a calibrant or internal standard [1]. In contrast, the most widely available unlabeled dehydroabietylamine free base (CAS 1446-61-3) is technical grade with a purity specification of only 55.0% minimum by GC (TCI Chemicals), comprising a mixture of amine isomers including di- and tetra-dehydroabietylamine . Even the highest-purity unlabeled hydrochloride (Leelamine HCl, CAS 16496-99-4) is specified at ≥98% (Cayman Chemical) but cannot provide isotopic discrimination .

Chemical purity Procurement specification Quantitative bioanalysis

Mass Spectrometric Discrimination: +4 Da Isotopic Shift Enables Quantification Without Analyte Interference

The incorporation of four deuterium atoms in Dehydroabietylamine-d4 Hydrochloride produces a +4.029 Da mass shift relative to the unlabeled analyte (monoisotopic neutral mass: dehydroabietylamine = 285.2457 Da; d4 = 289.2708 Da for the free base; hydrochloride MW = 321.90 for unlabeled vs. 325.95 for d4) . This mass increment places the [M+H]⁺ precursor ion of the internal standard four m/z units above the analyte, well outside the natural isotopic envelope of the unlabeled compound (the [M+4] natural abundance peak is <0.01% of the monoisotopic peak for C₂₀H₃₁N), ensuring no cross-talk between analyte and IS channels [1].

Mass spectrometry Isotopic dilution Internal standard

Isotopic Enrichment: Defined d4 Incorporation vs. Mixed Deuterated Populations

Dehydroabietylamine-d4 Hydrochloride is synthesized to contain exactly four deuterium atoms at the 9,9,10,10-positions of the octahydrophenanthrene ring system (confirmed by ¹H-NMR and HRMS), providing a single, defined isotopologue rather than a statistical mixture [1]. Customization options for alternative isotopic enrichment levels (e.g., d3, d5) are available but require separate synthesis and validation . In contrast, non-deuterated alternatives (including 13C/15N-labeled analogs) introduce different isotope effects and may not match the extraction recovery or ionization efficiency of the d4 compound in lipid-rich or proteinaceous matrices.

Isotopic enrichment Deuterium incorporation Batch consistency

Chromatographic Co-elution: Deuterium Isotope Effect Assessment for Reversed-Phase LC

Deuterium-labeled internal standards can exhibit slightly shorter retention times (ΔtR negative) compared to unlabeled analogs on reversed-phase columns due to the lower polarizability of C–D bonds versus C–H bonds. The magnitude of this shift is proportional to the number of deuterium atoms and their accessibility to the stationary phase. For Dehydroabietylamine-d4, the four deuterium atoms are located on the saturated ring carbons (C9 and C10), which are relatively shielded from direct interaction with C18 stationary phases compared to aromatic or polar deuterium substitutions [1]. This structural feature is expected to minimize the deuterium-induced retention time shift, promoting near-perfect co-elution and therefore equivalent matrix effect compensation between analyte and IS — a critical advantage over deuterated IS where labels are placed on aromatic or polar moieties [2].

Chromatographic retention Deuterium isotope effect Matrix effect compensation

Storage Stability: Hydrochloride Salt at -20°C vs. Free Base at Ambient Temperature

Dehydroabietylamine-d4 Hydrochloride is recommended for storage at -20°C as a crystalline solid, a condition that suppresses amine oxidation and thermal degradation pathways common to free-base diterpene amines [1]. The unlabeled dehydroabietylamine free base (CAS 1446-61-3) is typically stored at room temperature (<15°C) under inert gas and is classified as air-sensitive, requiring careful handling to prevent oxidative darkening and purity loss over time . The hydrochloride salt form provides enhanced resistance to atmospheric oxidation and moisture absorption, extending usable shelf life in procurement and inventory management.

Long-term storage Salt form stability Procurement logistics

Procurement-Scale Flexibility: Standard 1 mg Research Aliquot vs. Bulk Technical-Grade Material

Dehydroabietylamine-d4 Hydrochloride is offered in research-appropriate packaging (1 mg unit size at $360.00 from Santa Cruz Biotechnology, or 100 mg at ¥55,200 from Bio-Delta), matching the sub-milligram to low-milligram quantities required for internal standard preparation in LC-MS/MS assays where typical IS working concentrations range from 1–100 ng/mL [1]. The unlabeled technical-grade free base is typically sold in 25 g to 100 g bulk quantities intended for industrial synthesis or chiral resolution applications, requiring the end-user to perform purification, analytical characterization, and isotopic confirmation before any quantitative bioanalytical use .

Research-scale procurement Batch size Cost-of-ownership

Optimal Deployment Scenarios for Dehydroabietylamine-d4 Hydrochloride in Quantitative Bioanalysis and Tracer Studies


Quantitative LC-MS/MS Bioanalysis of Dehydroabietylamine in Pharmacokinetic Studies

In pharmacokinetic studies of dehydroabietylamine-based therapeutics (e.g., Tdp1 inhibitors for oncology), Dehydroabietylamine-d4 Hydrochloride serves as the preferred SIL-IS for plasma and tissue quantification. The +4 Da mass shift enables selective reaction monitoring (SRM) without interference from the natural isotopic envelope, while the high chemical purity (≥95%) ensures accurate calibration curve linearity across the expected concentration range [1]. The defined tetra-deuteration at shielded aliphatic positions promotes near-identical matrix effect compensation compared to 13C-labeled alternatives, which may not be commercially available for this diterpenoid scaffold . A validated LC-MS/MS method using this IS has been demonstrated for a dehydroabietylamine-adamantylamine conjugate in SCID mouse pharmacokinetic studies [2].

Metabolic Fate and Excretion Studies Using Isotopic Dilution

For in vitro and in vivo metabolism studies, Dehydroabietylamine-d4 Hydrochloride enables accurate quantification of parent compound depletion and metabolite formation via isotopic dilution. The four-deuterium label remains stable under physiological conditions (no H/D back-exchange at carbon-bound positions), ensuring the IS signal is not confounded by metabolic deuterium loss [1]. The hydrochloride salt form's storage stability at -20°C supports long-term study designs without batch-to-batch requalification, an advantage over the air-sensitive free base that requires inert atmosphere handling .

Environmental Fate and Residue Analysis of Diterpene Amines

In environmental analytical chemistry, Dehydroabietylamine-d4 Hydrochloride is applicable as a surrogate or internal standard for the quantification of dehydroabietylamine residues in soil, water, and plant matrices. The compound's classification as an Isotopic Labeled Analogue standard supports its use in EPA-style isotope dilution methods, where the +4 Da mass difference enables accurate recovery correction even in complex environmental extracts with high background signal [1]. The research-scale unit sizes (1–100 mg) align with the low-throughput, high-sensitivity requirements of environmental monitoring programs .

Chemical Process Analytics and Impurity Profiling

For chemical process development involving dehydroabietylamine as a chiral resolving agent or synthetic intermediate, the d4-hydrochloride serves as a spike-in reference for monitoring reaction progression and impurity formation by LC-MS. Its single defined isotopologue composition simplifies spectral interpretation and eliminates the need for deconvolution of mixed isotopic patterns, even when used at sub-1% spike levels relative to the process stream [1]. This contrasts with the technical-grade free base feedstock, which contains multiple amine components requiring extensive chromatographic separation before quantitative analysis .

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